Demethyldolastatin 10
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Overview
Description
Demethyldolastatin 10, also known as Monomethyl Dolastatin 10, is a potent tubulin inhibitor derived from the marine natural product Dolastatin 10. Dolastatin 10 was originally isolated from the Indian Ocean mollusk Dolabella auricularia. This compound has gained significant attention due to its high cytotoxicity against various cancer cells and its potential use in antibody-drug conjugates (ADCs) for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Demethyldolastatin 10 involves multiple steps, including the coupling of amino acid residues and the formation of peptide bonds. The process typically starts with the protection of functional groups, followed by the sequential addition of amino acids. The final deprotection and purification steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
Demethyldolastatin 10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Demethyldolastatin 10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its effects on cell division and apoptosis.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in the form of ADCs.
Industry: Utilized in the development of new drug delivery systems and targeted therapies
Mechanism of Action
Demethyldolastatin 10 exerts its effects by binding to tubulin, a protein that is essential for cell division. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism makes it highly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dolastatin 10: The parent compound from which Demethyldolastatin 10 is derived.
Monomethyl Auristatin E (MMAE): Another synthetic analogue of Dolastatin 10 used in ADCs.
Monomethyl Auristatin F (MMAF): Similar to MMAE but with different functional groups
Uniqueness
This compound is unique due to its specific modifications that enhance its stability and cytotoxicity. Its ability to be conjugated with antibodies for targeted delivery further distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUGYPPOFIHFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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